molecular formula C23H17NO3 B8269435 4'-Cyano-[1,1'-biphenyl]-4-yl 4-(allyloxy)benzoate

4'-Cyano-[1,1'-biphenyl]-4-yl 4-(allyloxy)benzoate

Cat. No. B8269435
M. Wt: 355.4 g/mol
InChI Key: AYRULUNDHUTOLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Cyano-[1,1'-biphenyl]-4-yl 4-(allyloxy)benzoate is a useful research compound. Its molecular formula is C23H17NO3 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of copolymers with 4'-Cyano-[1,1'-biphenyl]-4-yl 4-(allyloxy)benzoate components have been explored. These studies involve understanding the molecular composition and the mesomorphic behavior of such copolymers, highlighting their potential in materials science (Chang-Chien & Lee, 1996).

Liquid Crystalline Properties

  • Research on the liquid crystalline properties of compounds similar to this compound, such as fluorenyl and biphenyl benzoates, demonstrates their potential in creating materials with unique thermal and optical properties (Yamamoto et al., 2005).

Photophysical Properties

  • Studies on related compounds have investigated their photophysical properties, revealing insights into how substituent groups can influence luminescence and other characteristics. This research is essential for the development of advanced optical materials (Kim et al., 2021).

Mesomorphic Behavior and Microstructure

  • The mesomorphic behavior and microstructure of polymers containing this compound or similar structures are of significant interest. These studies contribute to our understanding of the molecular arrangements in liquid crystalline phases, which is crucial for developing advanced display technologies and materials science (Lee, 1999).

Novel Applications in Molecular Docking

  • Biphenyl-based compounds, closely related to this compound, have been synthesized and analyzed for their potential as tyrosinase inhibitors. This suggests possible applications in pharmaceutical research and molecular docking studies (Kwong et al., 2017).

Thermotropic and Mesomorphic Properties

  • Research into the thermotropic and mesomorphic properties of liquid crystals containing this compound or related structures has been conducted. These studies are vital for understanding the thermal behavior and potential applications of these materials in various technologies (Chang-Chien, 1996).

properties

IUPAC Name

[4-(4-cyanophenyl)phenyl] 4-prop-2-enoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO3/c1-2-15-26-21-11-9-20(10-12-21)23(25)27-22-13-7-19(8-14-22)18-5-3-17(16-24)4-6-18/h2-14H,1,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRULUNDHUTOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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